グラニセトロン塩酸塩

概要

説明

Granisetron Hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and postoperative recovery . This compound is known for its high efficacy and minimal side effects, making it a preferred choice in clinical settings .

科学的研究の応用

Granisetron Hydrochloride has a wide range of scientific research applications, including:

生化学分析

Biochemical Properties

Granisetron hydrochloride works by selectively inhibiting type 3 serotonergic (5-HT3) receptors . It has little or no affinity for other serotonin receptors, including 5-HT1, 5-HT1A, 5-HT1B/C, or 5-HT2 . This selective inhibition of 5-HT3 receptors is the primary biochemical interaction of Granisetron hydrochloride.

Cellular Effects

Granisetron hydrochloride exerts its effects on various types of cells, particularly those in the gastrointestinal tract and the central nervous system . By blocking the action of serotonin at 5-HT3 receptors, it suppresses nausea and vomiting, which are common side effects of chemotherapy and radiotherapy .

Molecular Mechanism

The molecular mechanism of Granisetron hydrochloride involves the inhibition of 5-HT3 receptors present both centrally (medullary chemoreceptor zone) and peripherally (GI tract) . This inhibition blocks the influx of sodium and calcium ions that occurs upon serotonin binding, thereby preventing the activation of the vomiting center in the medulla oblongata .

Temporal Effects in Laboratory Settings

In laboratory settings, Granisetron hydrochloride has shown stability over time . It was found to be relatively unstable under acidic, alkaline, and oxidative conditions

Dosage Effects in Animal Models

In animal models, the effects of Granisetron hydrochloride vary with different dosages . For instance, in a 12-month oral toxicity study, treatment with Granisetron hydrochloride produced hepatocellular adenomas in male and female rats at a dosage of 100 mg/kg/day .

Metabolic Pathways

Granisetron hydrochloride undergoes hepatic metabolism, which includes N-demethylation and aromatic ring oxidation followed by conjugation . Some of the metabolites may also have 5-HT3 receptor antagonist activity .

Transport and Distribution

Granisetron hydrochloride is distributed freely between plasma and red blood cells . It is primarily cleared from the body via hepatic metabolism

準備方法

Synthetic Routes and Reaction Conditions: Granisetron Hydrochloride is synthesized through a multi-step process involving the reaction of 1-methylindazole-3-carboxylic acid with various reagents to form the final product . The key steps include:

Formation of Intermediate: The initial step involves the reaction of 1-methylindazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride.

Amidation: The acid chloride is then reacted with 1-methyl-1,2,3,4-tetrahydroisoquinoline to form the amide intermediate.

Cyclization: The amide intermediate undergoes cyclization to form the indazole ring structure.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of Granisetron Hydrochloride involves the use of advanced techniques to ensure high purity and yield. The process includes:

Microporous Filtration: To ensure the removal of impurities, the crude product is filtered using microporous membranes.

Nitrogen Filling Protection: To enhance the stability of the product, nitrogen filling is used during the production process to reduce residual oxygen levels.

化学反応の分析

Types of Reactions: Granisetron Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound is relatively stable under oxidative conditions, but prolonged exposure can lead to degradation.

Reduction: Reduction reactions are not commonly associated with Granisetron Hydrochloride.

Substitution: The compound can undergo substitution reactions, particularly at the indazole ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

Substitution: Halogenating agents or nucleophiles in the presence of a suitable catalyst.

Major Products Formed: The major products formed from these reactions include various degradation products, which are typically analyzed using high-performance liquid chromatography (HPLC) to ensure the stability and purity of the compound .

作用機序

Granisetron Hydrochloride exerts its effects by selectively binding to and inhibiting the serotonin 5-HT3 receptors, which are located both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal tract . This inhibition prevents the activation of the vomiting reflex, thereby reducing nausea and vomiting .

類似化合物との比較

Ondansetron: Another 5-HT3 receptor antagonist used for similar indications.

Palonosetron: Known for its longer half-life and higher receptor binding affinity.

Dolasetron: Also used as an antiemetic but with a different pharmacokinetic profile.

Uniqueness of Granisetron Hydrochloride: Granisetron Hydrochloride is unique due to its high selectivity for 5-HT3 receptors and minimal interaction with other receptor types, leading to fewer side effects . Additionally, its various formulations, including oral tablets, injections, and transdermal patches, provide flexibility in clinical use .

特性

CAS番号 |

107007-99-8 |

|---|---|

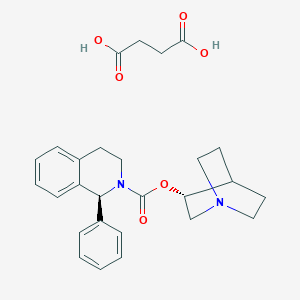

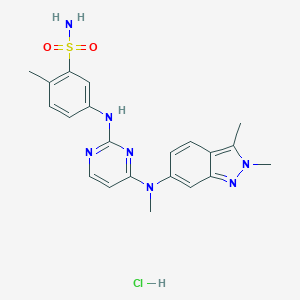

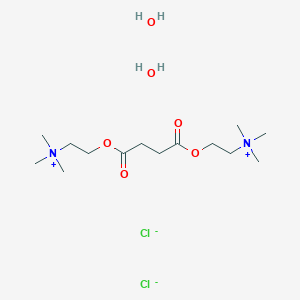

分子式 |

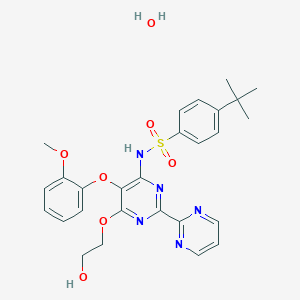

C18H25ClN4O |

分子量 |

348.9 g/mol |

IUPAC名 |

1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C18H24N4O.ClH/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17;/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23);1H/t12?,13-,14+; |

InChIキー |

QYZRTBKYBJRGJB-PCMHIUKPSA-N |

SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

異性体SMILES |

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

正規SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C.Cl |

外観 |

Assay:≥98%A crystalline solid |

Key on ui other cas no. |

107007-99-8 |

ピクトグラム |

Irritant |

関連するCAS |

109889-09-0 (Parent) |

同義語 |

1-Methyl-N-(endo-9-Methyl-9-Azabicyclo(3.3.1)non-3-yl)-1H-Indazole-3-Carboxamide BRL 43694 BRL 43694A BRL-43694 BRL-43694A BRL43694 BRL43694A Granisetron Granisetron Hydrochloride Granisetron Monohydrochloride Hydrochloride, Granisetron Kytril Monohydrochloride, Granisetron |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

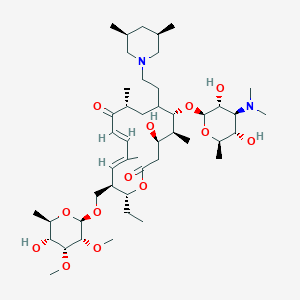

![(3R,4R,5R)-2-[(1S,2S,4S,6R)-4,6-Diamino-3-[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B562.png)